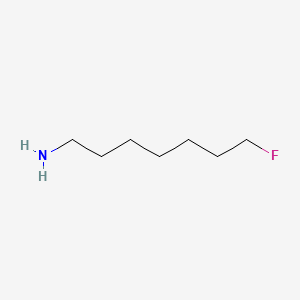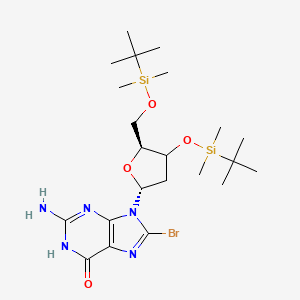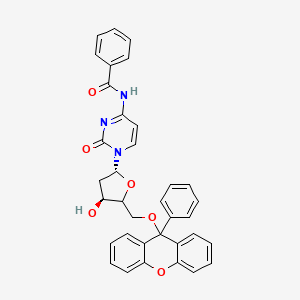
Cytidine, N-benzoyl-2'-deoxy-5'-O-(9-phenyl-9H-xanthen-9-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is a synthetic nucleoside analog. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modification of cytidine with benzoyl and xanthene groups enhances its chemical properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl groups.
Benzoylation: The amino group of cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Xanthene Derivatization: The 5’-hydroxyl group is then reacted with 9-phenyl-9H-xanthene-9-carbonyl chloride to introduce the xanthene moiety.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of synthetic nucleotides and other biochemical reagents
Wirkmechanismus
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- involves its incorporation into nucleic acids. The benzoyl and xanthene groups enhance its binding affinity to nucleic acid strands, thereby affecting processes such as replication and transcription. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-2’-deoxycytidine
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5’-O-(9-phenyl-9H-xanthen-9-yl)- is unique due to the presence of the xanthene moiety, which enhances its chemical stability and binding affinity. This makes it particularly useful in applications requiring high specificity and stability .
Eigenschaften
CAS-Nummer |
69075-27-0 |
|---|---|
Molekularformel |
C35H29N3O6 |
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
N-[1-[(2R,4S)-4-hydroxy-5-[(9-phenylxanthen-9-yl)oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H29N3O6/c39-27-21-32(38-20-19-31(37-34(38)41)36-33(40)23-11-3-1-4-12-23)44-30(27)22-42-35(24-13-5-2-6-14-24)25-15-7-9-17-28(25)43-29-18-10-8-16-26(29)35/h1-20,27,30,32,39H,21-22H2,(H,36,37,40,41)/t27-,30?,32+/m0/s1 |
InChI-Schlüssel |
IEHIXSHWYMKNST-YGEBTJGJSA-N |
Isomerische SMILES |
C1[C@@H](C(O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


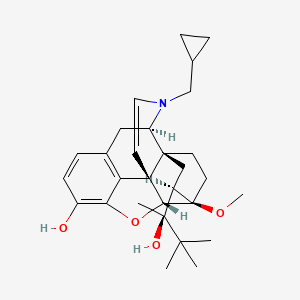
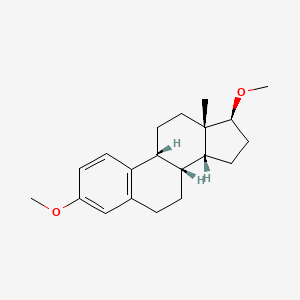
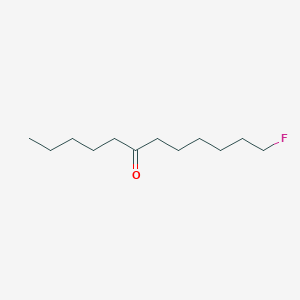
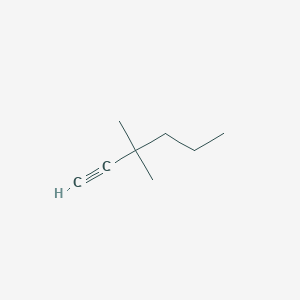
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
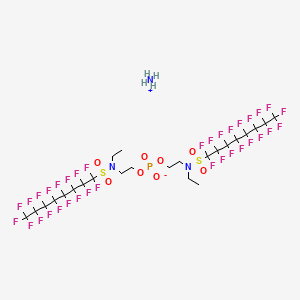
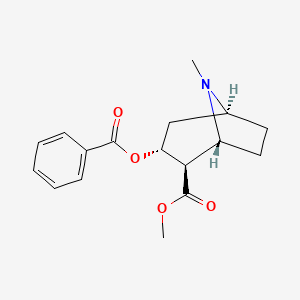
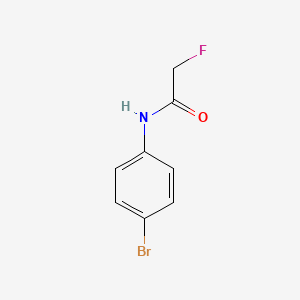
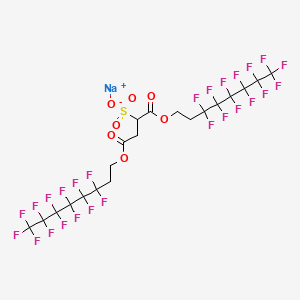
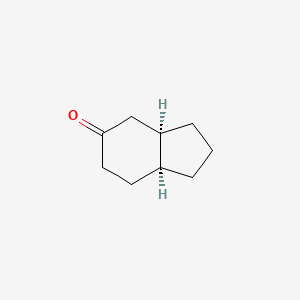
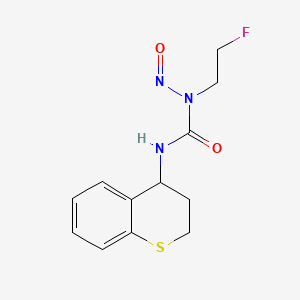
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
